1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-ethoxypropan-2-ol
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Overview
Description
1-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-3-ETHOXY-2-PROPANOL is a chemical compound with a complex structure that includes a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, as well as an ethoxy-propanol moiety
Preparation Methods
The synthesis of 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-3-ETHOXY-2-PROPANOL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.
Industrial Production: Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process to meet commercial demands.
Chemical Reactions Analysis
1-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-3-ETHOXY-2-PROPANOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions, where the dimethyl groups or the sulfanyl group are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-3-ETHOXY-2-PROPANOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-3-ETHOXY-2-PROPANOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.
Pathways Involved: It may modulate pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.
Comparison with Similar Compounds
1-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-3-ETHOXY-2-PROPANOL can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C11H18N2O2S |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-ethoxypropan-2-ol |
InChI |
InChI=1S/C11H18N2O2S/c1-4-15-6-10(14)7-16-11-12-8(2)5-9(3)13-11/h5,10,14H,4,6-7H2,1-3H3 |
InChI Key |
AKIUFJBJVWAPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CSC1=NC(=CC(=N1)C)C)O |
Origin of Product |
United States |
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